![molecular formula C6H9NO B2515050 (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one CAS No. 83076-35-1](/img/structure/B2515050.png)

(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

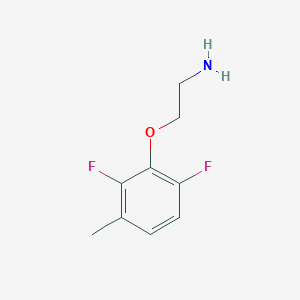

The compound (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one is a bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the bicyclic framework. This unique structure is attractive for the synthesis of novel compounds with potential biological activity.

Synthesis Analysis

The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, including (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one, has been achieved through a rapid two-step process. This method utilizes common chemicals such as benzaldehyde, allylamine, and cinnamic acid, and involves an intramolecular [2+2]-photochemical cyclization, which is a key step in the synthesis of these compounds . Another approach for synthesizing azabicycloheptane derivatives involves the use of N-allyl-β-N-keteniminium salts derived from (R)-vinylglycinol, which undergoes intramolecular [2+2]-cycloaddition with high facial diastereoselection .

Molecular Structure Analysis

The molecular structure of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one is characterized by its bicyclic framework, which includes a nitrogen atom. The stereochemistry of the compound is important for its biological activity, and the synthesis methods mentioned aim to achieve high diastereoselectivity to ensure the correct spatial arrangement of the substituents .

Chemical Reactions Analysis

The azabicycloheptane core can undergo various chemical reactions, making it a versatile building block for further derivatization. For instance, the compound 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been synthesized and shown to be a promising precursor for selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives . Additionally, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues has been reported, where intermolecular [2+2] photocycloaddition is a crucial step .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one and its derivatives are influenced by the bicyclic structure and the presence of the nitrogen atom. These properties are essential for the compound's interaction with biological targets and its overall pharmacokinetic profile. While the specific physical and chemical properties of (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one are not detailed in the provided papers, they can be inferred to play a significant role in its potential as a drug precursor .

Scientific Research Applications

1. Synthesis of Nucleoside Analogues

(Dominguez & Cullis, 1999) have used a related compound, 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, as an intermediate in synthesizing various nucleoside analogues, including 2-deoxy-, 3-deoxy-, and ara-cyclopentyl carbocyclic nucleosides. This showcases its utility in the synthesis of bioactive compounds.

2. Preparation of β-Lactamase Inhibitors

Research by (Hunt & Zomaya, 1982) involved the preparation of (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, a compound structurally similar to (1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one, to create novel β-lactamase inhibitors. This highlights its potential in antibiotic resistance management.

3. Development of Chiral Bicyclic Azetidine Derivatives

(Barrett et al., 2002) focused on converting (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives of (5R)-1-azabicycloheptane, indicating the applicability of similar structures in synthesizing chiral compounds for potential pharmaceutical applications.

4. Advanced Building Blocks for Drug Discovery

(Denisenko et al., 2017) developed a method for the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes, demonstrating the use of these compounds as versatile building blocks in drug discovery.

properties

IUPAC Name |

(1S,5R)-3-azabicyclo[3.2.0]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOXLGTZNQCUPO-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]1CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)